2,3,3,4-Tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using catalysts under controlled conditions. For example, the reaction of isobutene with isobutane in the presence of a strong acid catalyst can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or superacids are often employed to facilitate the reaction and increase yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3,4-Tetramethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 2,3,3,4-tetramethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,3,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,4-Tetramethylhexane depends on its specific application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of multiple methyl groups can affect the stability of intermediates and the formation of final products .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
Uniqueness
2,3,3,4-Tetramethylhexane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This unique structure can influence its boiling point, melting point, and reactivity compared to other similar compounds .
Properties
CAS No. |
52897-10-6 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
InChI Key |
HIHSOGFAVTVMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.